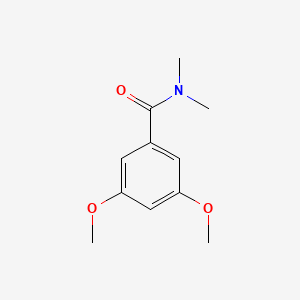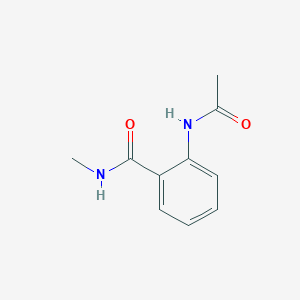![molecular formula C11H10BrNO3 B7540815 2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPPA and is a derivative of bromophenylalanine.
Mécanisme D'action
The mechanism of action of 2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid is not fully understood. However, it is believed that BPPA inhibits the activity of phenylalanine hydroxylase, which leads to an increase in the levels of phenylalanine in the brain. This increase in phenylalanine levels has been shown to have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. BPPA has been shown to increase the levels of phenylalanine in the brain, which has been associated with improved cognitive function. Additionally, BPPA has been shown to have antioxidant properties, which may have beneficial effects on overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid in lab experiments is its potential to improve cognitive function. Additionally, BPPA has antioxidant properties, which may have beneficial effects on overall health. However, one of the limitations of using BPPA in lab experiments is its potential toxicity. Further research is needed to fully understand the safety and efficacy of BPPA.
Orientations Futures
There are several future directions for research on 2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid. One area of research is the development of new synthesis methods for BPPA. Additionally, further research is needed to fully understand the mechanism of action of BPPA and its potential applications in various research fields. Finally, more research is needed to fully understand the safety and efficacy of BPPA.
Méthodes De Synthèse
The synthesis of 2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid involves the reaction of bromophenylalanine with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid has been extensively studied for its potential applications in various research fields. One of the most significant applications of BPPA is in the field of neuroscience. BPPA has been shown to inhibit the activity of the enzyme phenylalanine hydroxylase, which is responsible for the metabolism of phenylalanine. This inhibition leads to an increase in the levels of phenylalanine in the brain, which has been shown to have beneficial effects on cognitive function.
Propriétés
IUPAC Name |
2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-9-4-2-1-3-8(9)5-6-10(14)13-7-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNIVXHABPALNJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)

![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)